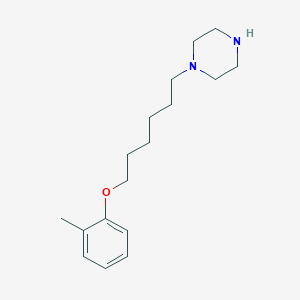
2-methylphenyl 6-(1-piperazinyl)hexyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylphenyl 6-(1-piperazinyl)hexyl ether is an organic compound that belongs to the class of piperazines Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylphenyl 6-(1-piperazinyl)hexyl ether typically involves the reaction of 1-(2-methylphenoxy)hexane with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-methylphenyl 6-(1-piperazinyl)hexyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-methylphenyl 6-(1-piperazinyl)hexyl ether involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 1-(2,3-Dichlorophenyl)piperazine
Comparison: 2-methylphenyl 6-(1-piperazinyl)hexyl ether is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other piperazine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C17H28N2O |
|---|---|
Molecular Weight |
276.4g/mol |
IUPAC Name |
1-[6-(2-methylphenoxy)hexyl]piperazine |
InChI |
InChI=1S/C17H28N2O/c1-16-8-4-5-9-17(16)20-15-7-3-2-6-12-19-13-10-18-11-14-19/h4-5,8-9,18H,2-3,6-7,10-15H2,1H3 |
InChI Key |
NCPOHSLANZXDNL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCCCCCN2CCNCC2 |
Canonical SMILES |
CC1=CC=CC=C1OCCCCCCN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Acetyl-6,10,11-trihydroxy-3-methyl-7,8,9,10-tetrahydronaphtho[2,3-g]quinoline-5,12-dione](/img/structure/B396930.png)
![N-(3-chlorophenyl)-N-[1-(3-methylphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.4]non-2-en-4-ylidene]amine](/img/structure/B396932.png)
![N-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]amine](/img/structure/B396933.png)
![Ethyl 4-{4-[(4-chlorophenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}benzoate](/img/structure/B396935.png)
![N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B396937.png)
![(4Z)-1-(4-bromophenyl)-4-[(4-chlorophenyl)imino]-8-methyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B396938.png)
![8-Tert-butyl-1-(4-iodophenyl)-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B396940.png)
![1-(2,4-Dimethylphenyl)-4-[(2,6-dimethylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B396941.png)
![2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid](/img/structure/B396944.png)
![3-{(3,4-dimethoxyphenyl)[2-(4-methylphenyl)-1H-indol-3-yl]methyl}-2-(4-methylphenyl)-1H-indole](/img/structure/B396946.png)
![4-[(4-Methoxyphenyl)imino]-1-(4-methylphenyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B396947.png)
![3-(4-ethylphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B396949.png)
![3-(4-isopropylphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B396952.png)
![3-(4-bromophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B396953.png)
